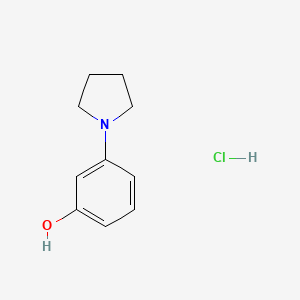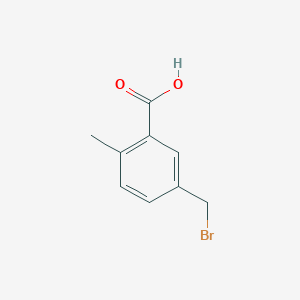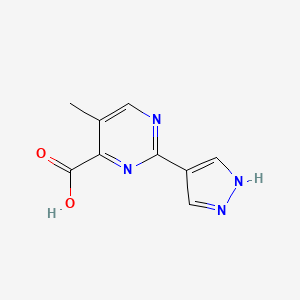![molecular formula C8H13BrO2S B13191810 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13191810.png)
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a thiolane ring with a dione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) to yield bromomethyl cyclopropane derivatives . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiolane ring.
Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropyl derivatives, while oxidation and reduction can lead to different oxidation states of the thiolane ring.
科学的研究の応用
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of polymers and other industrial chemicals, contributing to advancements in material science.
作用機序
The mechanism of action of 3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable intermediates is a key factor in its reactivity.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl Bromide: A simpler analog with similar reactivity but lacking the thiolane ring.
Bromomethyl Cyclopropane: Another related compound with a similar bromomethyl group but different ring structure.
Cyclopropylmethyl Ketone: Shares the cyclopropyl ring but differs in functional groups.
Uniqueness
3-[1-(Bromomethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both the cyclopropyl and thiolane rings, which confer distinct chemical and physical properties
特性
分子式 |
C8H13BrO2S |
|---|---|
分子量 |
253.16 g/mol |
IUPAC名 |
3-[1-(bromomethyl)cyclopropyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13BrO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2 |
InChIキー |
BXGHAOUKMJROOD-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1C2(CC2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-3-[2-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B13191730.png)
![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)

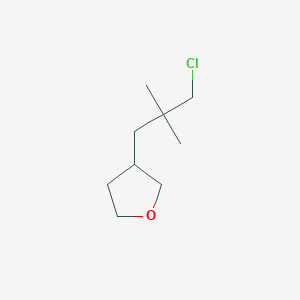


![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)
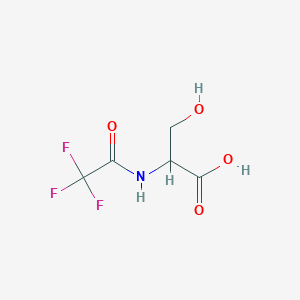
![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)
![3-[(4-Methylphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13191784.png)
